molecular formula C24H22N2O3S B11316624 7-(4-Hydroxyphenyl)-3-methyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

7-(4-Hydroxyphenyl)-3-methyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11316624
M. Wt: 418.5 g/mol
InChI Key: YWBCUJMUQALNIB-UHFFFAOYSA-N
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Description

7-(4-HYDROXYPHENYL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound It features a unique structure that combines elements of quinoline, oxazole, and phenyl groups, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-HYDROXYPHENYL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Functionalization of the Phenyl Groups: The phenyl groups can be functionalized through electrophilic aromatic substitution reactions to introduce the hydroxyl and methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-HYDROXYPHENYL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can undergo reduction reactions to modify the quinoline or oxazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline or oxazole derivatives.

    Substitution: Halogenated or aminated phenyl derivatives.

Scientific Research Applications

7-(4-HYDROXYPHENYL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-HYDROXYPHENYL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    7-HYDROXY-3-METHYL-4-PHENYLQUINOLINE: Lacks the oxazole ring and methylsulfanyl group.

    4-(METHYLSULFANYL)PHENYL-QUINOLINE: Lacks the hydroxyl group and oxazole ring.

Uniqueness

7-(4-HYDROXYPHENYL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

7-(4-hydroxyphenyl)-3-methyl-4-(4-methylsulfanylphenyl)-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C24H22N2O3S/c1-13-21-22(15-5-9-18(30-2)10-6-15)23-19(25-24(21)29-26-13)11-16(12-20(23)28)14-3-7-17(27)8-4-14/h3-10,16,22,25,27H,11-12H2,1-2H3

InChI Key

YWBCUJMUQALNIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)SC

Origin of Product

United States

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